Cronaburmine

Vue d'ensemble

Description

Cronaburmine is a synthetic peptide that was first identified in the late 1990s as a potential therapeutic agent for treating a variety of conditions. It is a small molecule composed of a peptide chain of amino acids, and is a member of a class of compounds known as peptides. Peptides are molecules that are composed of two or more amino acids linked together in a chain. This compound has been studied for its potential to treat cancer, diabetes, and other diseases, as well as its role in modulating the immune system.

Applications De Recherche Scientifique

Antitussive and Central Respiratory Depressant Effects

Cronaburmine, identified as an alkaloid in Stemona tuberosa, demonstrates significant antitussive (cough suppressing) properties. Studies have shown that it acts on the central part of the cough reflex pathway, distinguishing it from other alkaloids that target the peripheral cough reflex pathway. Furthermore, this compound exhibits central respiratory depressant effects. These findings underline its potential use in treating cough and related respiratory conditions. However, the central depressant effects also suggest a need for cautious application in therapeutic contexts (Xu et al., 2010).

Variation in Antitussive Potency and Chemical Profiles

Research on Stemona tuberosa has highlighted the varying antitussive potencies of its different alkaloids, including this compound. This variation is attributed to the differences in their action on the cough reflex pathway and their chemical structures. The diversity in chemical profiles of the herb, which includes this compound as a significant component, adds complexity to the quality control and standardization of botanical products used for cough suppression (Xu et al., 2006).

Comprehensive Review of Phytochemistry and Pharmacology

A comprehensive review encompassing the traditional applications, phytochemistry, pharmacology, and toxicity of Stemonae Radix, which includes Stemona tuberosa, the source of this compound, has been conducted. This review consolidates existing knowledge on the pharmacological effects of this compound and other compounds from the plant. The focus includes its antitussive and potential antiviral properties, highlighting its importance in treating respiratory diseases and possibly other conditions. However, the review also emphasizes the challenges in connecting specific chemical constituents, like this compound, to their pharmacological activities, suggesting the need for further targeted research (Wang et al., 2021).

Authentication and Quality Assessment in Traditional Medicine

The authentication and quality assessment of Stemona tuberosa, the source of this compound, have been the subject of research due to its long history of use in treating coughing and its presence in various botanical products. The complexities of multiple origins of source plants and the existence of multiple antitussive components, including this compound, make the standardization and quality control of these products quite challenging. This research has implications for ensuring the safety and efficacy of this compound in traditional and modern therapeutic applications (But et al., 2012).

Propriétés

IUPAC Name |

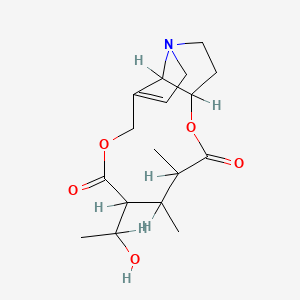

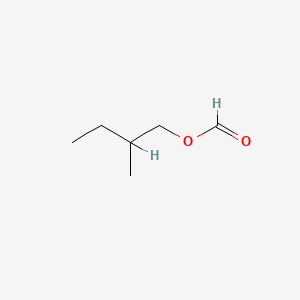

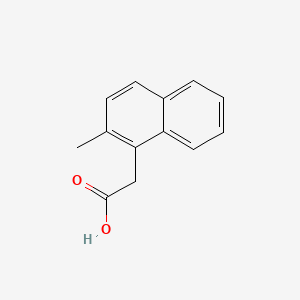

6-(1-hydroxyethyl)-4,5-dimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5/c1-9-10(2)16(20)23-13-5-7-18-6-4-12(15(13)18)8-22-17(21)14(9)11(3)19/h4,9-11,13-15,19H,5-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQYTWFUGHCZNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)OC2CCN3C2C(=CC3)COC(=O)C1C(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10991596 | |

| Record name | 5-(1-Hydroxyethyl)-3,4-dimethyl-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10991596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71295-32-4 | |

| Record name | Cronaburmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071295324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(1-Hydroxyethyl)-3,4-dimethyl-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10991596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-Methylethylidene)bis[4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)] diacrylate](/img/structure/B1606089.png)

![2-hydroxy-11H-benzo[a]carbazole-3-carboxylic acid](/img/structure/B1606094.png)

![4-[3-Phenyl-1-(2-phenylethyl)propyl]pyridine](/img/structure/B1606102.png)